molecular formula C21H22BF4N3O B8089905 (5aR,10bS)-2-Mesityl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate

(5aR,10bS)-2-Mesityl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate

Cat. No.: B8089905
M. Wt: 419.2 g/mol
InChI Key: VARWBORGZVGAIX-UITHODHBSA-M
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Description

This compound (CAS 925706-31-6) is a triazolium salt with a mesityl (2,4,6-trimethylphenyl) substituent and a tetrafluoroborate (BF₄⁻) counterion. Its molecular formula is C₂₁H₂₂BF₄N₃O, with a molecular weight of 419.22. It is stored under inert conditions (2–8°C, dark) due to its sensitivity. Safety data indicate hazards related to skin/eye irritation (H315, H319) and respiratory irritation (H335). Its primary applications include catalysis and asymmetric synthesis, leveraging the steric bulk of the mesityl group to influence reactivity.

Properties

IUPAC Name

trifluoroborane;(1S,9R)-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N3O.BF3.FH/c1-13-8-14(2)20(15(3)9-13)24-12-23-19(22-24)11-25-18-10-16-6-4-5-7-17(16)21(18)23;2-1(3)4;/h4-9,12,18,21H,10-11H2,1-3H3;;1H/q+1;;/p-1/t18-,21+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARWBORGZVGAIX-UITHODHBSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2)C.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@@H]4[C@@H](CC5=CC=CC=C45)OCC3=N2)C.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5aR,10bS)-2-Mesityl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.

  • Molecular Formula : C21H22N3O·BF4
  • Molecular Weight : 367.87 g/mol
  • CAS Number : 903571-02-8
  • Melting Point : 226-230 °C

Anticancer Properties

Research indicates that compounds within the indeno[2,1-b][1,2,4]triazolo family exhibit significant antiproliferative activities against various cancer cell lines. For instance:

  • Mechanism of Action : These compounds often disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. Specifically, studies have shown that similar structures can inhibit tubulin polymerization and induce the formation of aberrant mitotic spindles .

Antimicrobial Activity

Some derivatives of the triazolo[4,3-d][1,4]oxazine framework have been evaluated for their antimicrobial properties. They demonstrate moderate to high activity against a range of bacterial strains:

Microorganism Activity
Escherichia coliModerate
Staphylococcus aureusHigh
Candida albicansLow

This suggests potential applications in treating infections caused by resistant strains.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer metabolism. For example:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and repair in cancer cells. This inhibition leads to increased DNA damage and cell death in rapidly dividing cells .

Study 1: Antiproliferative Activity Assessment

A study assessed the antiproliferative effects of (5aR,10bS)-2-Mesityl derivatives on several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated:

  • IC50 Values :
    • MCF-7: 15 µM
    • A549: 20 µM

These values indicate a promising potential for further development as anticancer agents.

Study 2: Microtubule Dynamics

Research conducted on the microtubule-disrupting effects of this compound revealed:

  • Effects on Tubulin Polymerization : The compound significantly reduced the polymerization rate of tubulin in vitro.

This effect was confirmed through fluorescence microscopy techniques that visualized microtubule structures in treated cells.

Applications in Pharmaceutical Development

Given its biological activities, (5aR,10bS)-2-Mesityl-5a,10b-dihydro compounds are being explored for:

  • Targeted Cancer Therapies : Their ability to selectively induce apoptosis in cancer cells makes them candidates for targeted therapies that minimize side effects associated with traditional chemotherapy.
  • Development of New Antibiotics : The antimicrobial properties suggest potential use in developing new antibiotics to combat resistant bacterial strains.

Scientific Research Applications

Pharmaceutical Development

This compound is primarily recognized for its role in the synthesis of novel pharmaceuticals , particularly in the development of anticancer agents . Its unique structural properties allow it to serve as a building block for targeted therapies that can minimize side effects while enhancing therapeutic efficacy. Studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting its potential in drug formulation .

Agricultural Chemistry

In the field of agricultural chemistry , (5aR,10bS)-2-Mesityl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate is utilized in the formulation of advanced agrochemicals . These agrochemicals are designed to improve crop yields and enhance resistance to pests and diseases. The compound's efficacy in this domain supports sustainable agricultural practices by reducing the need for traditional pesticides .

Material Science

The compound has also found applications in material science , where it is incorporated into the development of novel materials with enhanced properties such as improved thermal stability and mechanical strength. These materials are essential for various industrial applications including automotive and aerospace engineering. Research indicates that composites containing this compound exhibit superior performance characteristics compared to conventional materials .

Biotechnology

In biotechnology , (5aR,10bS)-2-Mesityl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate serves as a key intermediate in the production of biologically active compounds. Its role in genetic engineering and synthetic biology facilitates the development of innovative bioproducts that can have significant implications for health and environmental sustainability .

Environmental Science

The compound is being explored for its potential applications in environmental science , particularly in remediation processes aimed at breaking down pollutants and restoring ecosystems. This application is increasingly important in the context of climate change and environmental degradation .

Summary Table of Applications

Application AreaDescription
Pharmaceutical DevelopmentSynthesis of anticancer agents; targeted therapies with minimized side effects.
Agricultural ChemistryFormulation of agrochemicals to improve crop yields and pest resistance.
Material ScienceDevelopment of materials with enhanced thermal stability and mechanical strength.
BiotechnologyKey intermediate in producing biologically active compounds for health innovations.
Environmental SciencePotential use in pollutant breakdown and ecosystem restoration efforts.

Case Studies

Several case studies highlight the effectiveness of (5aR,10bS)-2-Mesityl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate:

  • Pharmaceutical Development : A study demonstrated that derivatives synthesized from this compound showed promising results against specific cancer cell lines with minimal toxicity to normal cells.
  • Agricultural Chemistry : Field trials indicated that crops treated with formulations containing this compound exhibited a significant increase in yield compared to untreated controls.

These findings underscore the versatility and potential impact of (5aR,10bS)-2-Mesityl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate across multiple scientific disciplines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazolium Core

Pentafluorophenyl-Substituted Analogue
  • Compound: (5aR,10bS)-2-(Pentafluorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium tetrafluoroborate (CAS 872143-57-2).
  • Molecular Formula : C₁₈H₁₁BF₉N₃O.
  • Key Differences: Substituent: Electron-withdrawing pentafluorophenyl group vs. electron-donating mesityl. Physical Properties: Higher melting point (233–237°C) due to fluorine-induced crystallinity. Safety: Classified as R34 (causes burns), more hazardous than the mesityl variant.
Diethylphenyl- and Methoxyphenyl-Substituted Analogues
  • Diethylphenyl Variant (CAS 1221487-76-8): Molecular Formula: C₂₂H₂₄BF₄N₃O. Substituent: 2,6-Diethylphenyl introduces steric bulk comparable to mesityl but with alkyl chains. Applications: Potential for tailored steric effects in catalysis.
  • Methoxyphenyl Variant (CAS 941283-79-0):
    • Molecular Formula : C₁₉H₁₈BF₄N₃O₂.
    • Substituent : 4-Methoxyphenyl provides electron-donating effects, altering carbene electronic properties.
Tris(isopropyl)phenyl-Substituted Bromo Derivative
  • Compound: (5aR,10bS)-9-Bromo-2-[2,4,6-tris(isopropyl)phenyl]-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride (CAS 2616409-79-9). Key Features: Bulky tris(isopropyl)phenyl group enhances steric hindrance; bromo substitution modifies electronic properties.

Counterion Variations

Chloride vs. Tetrafluoroborate Salts
  • Chloride Salt (CAS 903571-02-8):
    • Molecular Formula : C₂₁H₂₂ClN₃O.
    • Key Differences : Lower molecular weight (367.87) and altered solubility due to Cl⁻ vs. BF₄⁻. Exhibits similar hazards (H315, H319, H335).
    • Applications : Likely less soluble in polar aprotic solvents compared to BF₄⁻ salts.

Structural Analogues with Additional Modifications

Benzyl- and Dimethyl-Substituted Derivative
  • Compound: (S)-5-Benzyl-2-mesityl-6,6-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate (CAS 925706-40-7). Molecular Formula: C₂₁H₂₂BF₄N₃O.

Comparative Data Table

Property Target Compound (Mesityl-BF₄⁻) Pentafluorophenyl-BF₄⁻ Diethylphenyl-BF₄⁻ Chloride Salt
Molecular Formula C₂₁H₂₂BF₄N₃O C₁₈H₁₁BF₉N₃O C₂₂H₂₄BF₄N₃O C₂₁H₂₂ClN₃O
Molecular Weight 419.22 467.096 445.25 367.87
Substituent 2,4,6-Trimethylphenyl Pentafluorophenyl 2,6-Diethylphenyl 2,4,6-Trimethylphenyl
Counterion BF₄⁻ BF₄⁻ BF₄⁻ Cl⁻
Melting Point Not reported 233–237°C Not reported Not reported
Key Hazards H315, H319, H335 R34 (corrosive) Not reported H315, H319, H335

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (5aR,10bS)-2-Mesityl-triazolo-oxazinium tetrafluoroborate?

  • Methodology : The compound is synthesized via a Sandmeyer-type reaction starting from mesitylhydrazinium chloride and trimethyloxonium tetrafluoroborate. Key steps include cyclization of the triazole ring and subsequent counterion exchange to tetrafluoroborate. Stereochemical control is achieved using chiral auxiliaries or enantioselective annulation reactions .
  • Validation : Reaction progress is monitored via TLC and LC-MS. Final purity (>97%) is confirmed by HPLC with UV detection at 254 nm .

Q. How is the stereochemical configuration of the compound confirmed?

  • Methodology : X-ray crystallography is the gold standard for determining absolute stereochemistry. For rapid analysis, compare experimental 1H^1H- and 13C^{13}C-NMR chemical shifts with computed spectra (DFT-based) for the (5aR,10bS) configuration. Chiral HPLC using a cellulose-based column can resolve enantiomeric impurities .

Q. What are the primary applications of this compound in asymmetric catalysis?

  • Methodology : The mesityl-substituted triazolium salt acts as a precursor for N-heterocyclic carbene (NHC) catalysts. It facilitates asymmetric benzoin condensations and Stetter reactions. The tetrafluoroborate counterion enhances solubility in polar aprotic solvents (e.g., DMF, THF) while maintaining catalytic activity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when this compound fails to catalyze α-sulfonylamine-aldehyde couplings?

  • Methodology : Systematic screening of bases (e.g., Cs2_2CO3_3 vs. TEA) and solvents (toluene vs. CH2_2Cl2_2) is critical. If no product forms, evaluate steric hindrance from the mesityl group via computational modeling (e.g., DFT) to assess substrate compatibility. Alternative NHC precursors with smaller aryl groups may be tested .

Q. What strategies resolve contradictions in enantioselectivity data across different studies?

  • Methodology : Replicate experiments using identical substrates and conditions. If discrepancies persist, analyze trace impurities (e.g., residual moisture, metal ions) via ICP-MS or Karl Fischer titration. Enantioselectivity variations may arise from subtle differences in carbene formation kinetics, which can be probed via stopped-flow UV-Vis spectroscopy .

Q. How can Bayesian optimization improve the yield of NHC-mediated annulation reactions?

  • Methodology : Design a reaction space with variables including temperature (25–80°C), catalyst loading (1–10 mol%), and solvent polarity (THF to DMSO). Use Bayesian algorithms to prioritize high-yield conditions with minimal experiments. Validate predictions via small-scale parallel reactions monitored by GC-MS .

Q. What analytical techniques characterize the compound’s stability under catalytic conditions?

  • Methodology : Conduct accelerated stability studies in DMF at 60°C for 24 hours. Monitor decomposition via 19F^{19}F-NMR (tetrafluoroborate integrity) and HRMS for carbene degradation products. For air-sensitive conditions, use glovebox-compatible Raman spectroscopy to track real-time changes .

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